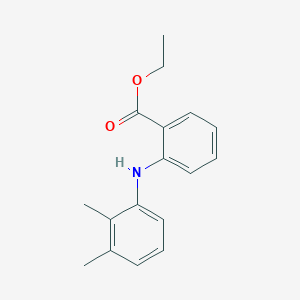
Mefenamic Acid Ethyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mefenamic Acid Ethyl Ester is a derivative of mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID) commonly used to treat mild to moderate pain and inflammation. This ester derivative is synthesized to potentially reduce the gastrointestinal side effects associated with mefenamic acid by modifying its pharmacokinetic properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mefenamic Acid Ethyl Ester typically involves the esterification of mefenamic acid. One common method is the reaction of mefenamic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The ester is then purified through distillation and crystallization techniques .
化学反应分析
Types of Reactions
Mefenamic Acid Ethyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to mefenamic acid and ethanol in the presence of water and an acid or base catalyst.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Mefenamic acid and ethanol.
Reduction: Mefenamic alcohol.
Substitution: Various substituted mefenamic acid derivatives.
科学研究应用
Mefenamic Acid Ethyl Ester has been studied for its potential to reduce gastrointestinal toxicity compared to mefenamic acid. It has applications in:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on cellular transport mechanisms.
Medicine: Explored for its anti-inflammatory and analgesic properties with reduced side effects.
Industry: Used in the formulation of pharmaceuticals to improve drug delivery and efficacy.
作用机制
Mefenamic Acid Ethyl Ester exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are involved in the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces the production of prostaglandins, thereby decreasing inflammation and pain . The ester form is designed to improve the pharmacokinetic profile, potentially leading to better absorption and reduced gastrointestinal side effects .
相似化合物的比较
Similar Compounds
Mefenamic Acid: The parent compound with similar anti-inflammatory and analgesic properties but higher gastrointestinal toxicity.
Morpholinoethyl Ester of Mefenamic Acid: Another ester derivative designed to reduce gastrointestinal side effects.
Pyrrolidinoethyl Ester of Mefenamic Acid: Similar to the morpholinoethyl ester, with modifications to improve pharmacokinetic properties.
Uniqueness
Mefenamic Acid Ethyl Ester is unique in its balance of efficacy and reduced side effects. Its ester form allows for better absorption and potentially fewer gastrointestinal issues compared to mefenamic acid .
属性
IUPAC Name |
ethyl 2-(2,3-dimethylanilino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-4-20-17(19)14-9-5-6-10-16(14)18-15-11-7-8-12(2)13(15)3/h5-11,18H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAHMWWOYZIWFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC2=CC=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


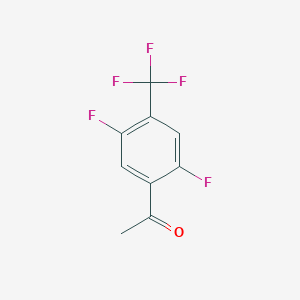

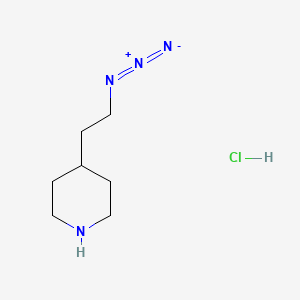
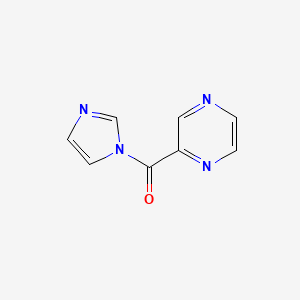
![(Z)-N'-hydroxy-2-[4-(pyrazin-2-yl)piperazin-1-yl]ethanimidamide](/img/structure/B13445517.png)

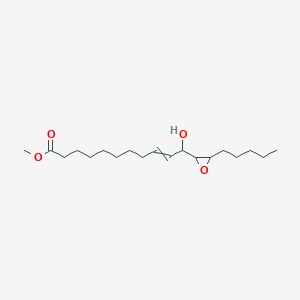
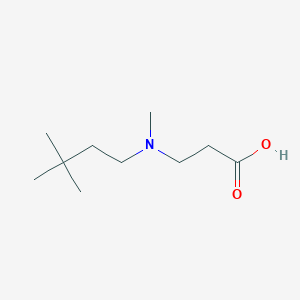
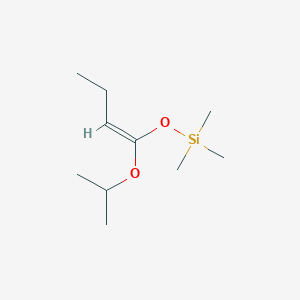
![2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propan-1-ol dihydrochloride](/img/structure/B13445537.png)
![(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;bromide](/img/structure/B13445541.png)

